(4-Fluoro-3-(furan-2-yl)phenyl)methanamine
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Overview
Description
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is an organic compound that features both a fluorinated aromatic ring and a furan ring This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-fluoro-3-methylphenol, undergoes bromination to introduce a bromine atom at the methyl position.
O-Alkylation: The brominated intermediate is then subjected to O-alkylation to form a furan ring.
Cyclization: The intermediate undergoes cyclization to form the furan ring structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-phenyl)-3-furan-2-yl-propionic acid
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
Uniqueness
(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is unique due to the combination of a fluorinated aromatic ring and a furan ring. This structural feature imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
[4-fluoro-3-(furan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H10FNO/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 |
InChI Key |
ZDCQTSCVEZXUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)CN)F |
Origin of Product |
United States |
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